REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:11][C:12]1[C:13]([CH2:19]Cl)=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=1>CS(C)=O>[Cl:11][C:12]1[C:13]([CH2:19][S:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CCl
|
Name
|
4-((3,6-dichloro-2-pyridinyl)methylio)benzenamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed slightly
|
Type
|
STIRRING
|
Details
|
slowly, with stirring, over a period of about one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture increased to about 30°-45° C. during the addition
|
Type
|
ADDITION
|
Details
|
the completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was then decanted
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with 5-500 ml
|
Type
|
CUSTOM
|
Details
|
portions of hexane and the product precipitate recovered
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the precipitate from benzene
|
Type
|
CUSTOM
|
Details
|
gave the
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)CSC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |